(3R,5R)-3-Amino-5-methylpyrrolidin-2-one
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Overview
Description
(3R,5R)-3-Amino-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidinone ring structure, which is substituted with an amino group at the 3rd position and a methyl group at the 5th position. The stereochemistry of the compound is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a recombinant ketone reductase enzyme. This reaction is carried out in the presence of cofactors such as NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol. The reaction conditions are typically mild, occurring at room temperature and atmospheric pressure in an aqueous buffer solution with a pH of 6.5 to 7.5 .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of recombinant enzymes allows for high stereoselectivity and yield, making the process economically viable. The reaction conditions are optimized to minimize the formation of by-products and simplify downstream processing.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
(3R,5R)-3-Amino-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-Amino-3-methyl-D-proline: An aminopyrrolidine that is structurally similar but differs in the position of the carboxyl group.
(3R,5R)-3-Amino-5-methyldihydro-2(3H)-furanone: Another related compound with a furanone ring structure instead of a pyrrolidinone ring.
Uniqueness
(3R,5R)-3-Amino-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C5H10N2O |
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Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3R,5R)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChI Key |
SWTNSRXCWULTDK-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(=O)N1)N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
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